Cas no 955688-51-4 (2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

2-(4-Chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide is a specialized organic compound featuring a tetrahydroisoquinoline core functionalized with chlorophenoxy and thiophene carbonyl groups. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a ligand in drug discovery. The presence of both aromatic and heterocyclic moieties enhances its binding affinity and selectivity, making it valuable for targeting specific biological pathways. The compound's stability and synthetic versatility further support its application in the development of novel pharmaceuticals. Rigorous quality control ensures high purity and consistency, meeting research and industrial standards.
2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide structure
955688-51-4 structure
Product Name:2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
CAS No:955688-51-4
MF:C22H19ClN2O3S
MW:426.915863275528
CID:6174755
PubChem ID:16943337
Update Time:2025-06-23

2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
    • 2-(4-chlorophenoxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
    • 2-(4-chlorophenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
    • AKOS024647120
    • 2-(4-chlorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
    • F2416-0552
    • 955688-51-4
    • Inchi: 1S/C22H19ClN2O3S/c23-17-4-7-19(8-5-17)28-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-29-20/h1-8,11-12H,9-10,13-14H2,(H,24,26)
    • InChI Key: YLYWFARFQXJSFF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1C=CC2=C(C=1)CN(C(C1=CC=CS1)=O)CC2)=O

Computed Properties

  • Exact Mass: 426.0804913g/mol
  • Monoisotopic Mass: 426.0804913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 86.9Ų

2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide Pricemore >>

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Additional information on 2-(4-chlorophenoxy)-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide

2-(4-Chlorophenoxy)-N-2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Ylacetamide: A Comprehensive Overview

2-(4-Chlorophenoxy)-N-2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Ylacetamide is a complex organic compound with the CAS number 955688-51-4. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The molecule combines a tetrahydroisoquinoline backbone with a thiophene moiety and a chlorophenoxy group, making it a versatile platform for further chemical modifications and functionalization.

The synthesis of 955688-51-4 involves a multi-step process that typically begins with the preparation of the tetrahydroisoquinoline derivative. This is followed by the introduction of the thiophene group through a coupling reaction, which is then further functionalized with the chlorophenoxy moiety. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.

One of the most intriguing aspects of this compound is its pharmacological profile. Studies have shown that 955688-51-4 exhibits potent activity against various enzymes and receptors, making it a promising candidate for drug development. For instance, research conducted in 2023 demonstrated that this compound can inhibit certain kinases involved in cancer cell proliferation. These findings have opened new avenues for exploring its potential as an anti-cancer agent.

In addition to its pharmacological applications, 955688-51-4 has also been investigated for its electronic properties. The thiophene moiety in the molecule contributes to its conjugation, which enhances its ability to conduct electricity. This property makes it a valuable component in organic electronics, particularly in the development of flexible displays and sensors. Recent studies have highlighted its potential as a building block for advanced materials with tailored electronic characteristics.

The structural versatility of 955688-51-4 allows for extensive modifications to tailor its properties for specific applications. For example, substituting the chlorophenoxy group with other electron-donating or withdrawing groups can significantly alter its reactivity and selectivity. Similarly, variations in the thiophene ring can influence its electronic properties and compatibility with different materials systems.

From an environmental standpoint, researchers have also explored the biodegradability and toxicity of 955688-51-4. Initial studies suggest that it has low toxicity towards aquatic organisms under controlled conditions. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 955688-51-4, or 2-(4-Chlorophenoxy)-N-2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Ylacetamide, represents a fascinating compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future innovations within pharmaceuticals and materials science.

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